molecular formula C18H25NO2S B2391061 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034529-70-7

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No. B2391061
CAS RN: 2034529-70-7
M. Wt: 319.46
InChI Key: HCFVQRVVSMDALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPI-0610 and belongs to the class of small molecule inhibitors. CPI-0610 has shown promising results in pre-clinical studies, and researchers are exploring its potential in treating different types of cancer.

Mechanism of Action

CPI-0610 works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This, in turn, leads to the inhibition of the transcription of oncogenes, which are responsible for the growth and proliferation of cancer cells. CPI-0610 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CPI-0610 has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of oncogenes. CPI-0610 has also been shown to have anti-inflammatory effects, which can be beneficial in treating certain cancers.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CPI-0610 is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, CPI-0610 has shown promising results in pre-clinical studies, making it a potential candidate for cancer therapy. However, one of the limitations of CPI-0610 is its low solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on CPI-0610. One of the areas of focus is the development of more efficient synthesis methods to improve the yield and purity of CPI-0610. Researchers are also exploring the potential of CPI-0610 in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration of CPI-0610 in clinical trials.
Conclusion
In conclusion, CPI-0610 is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for BET proteins and its ability to induce apoptosis and reduce the expression of oncogenes make it a potential candidate for cancer treatment. However, further research is needed to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of CPI-0610 involves several steps, starting with the reaction between 2-methoxy-2,3-dihydro-1H-inden-2-amine and 2-bromoacetic acid. The resulting product is then reacted with cyclopentylthiol and purified to obtain CPI-0610 in its final form.

Scientific Research Applications

CPI-0610 has been the subject of extensive scientific research due to its potential as a therapeutic agent in cancer treatment. Pre-clinical studies have shown that CPI-0610 can inhibit the activity of bromodomain and extraterminal domain (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins are overexpressed in several types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-21-18(10-14-6-2-3-7-15(14)11-18)13-19-17(20)12-22-16-8-4-5-9-16/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFVQRVVSMDALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.